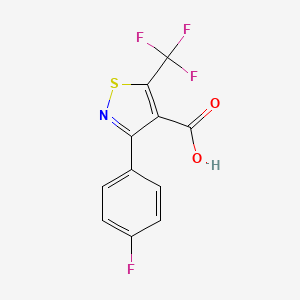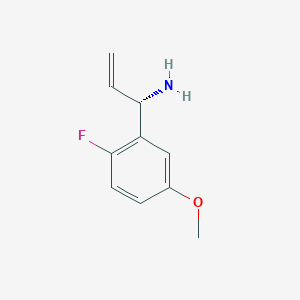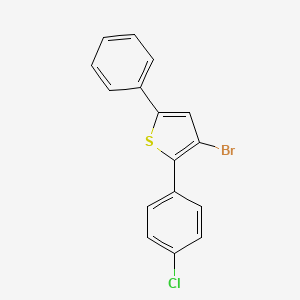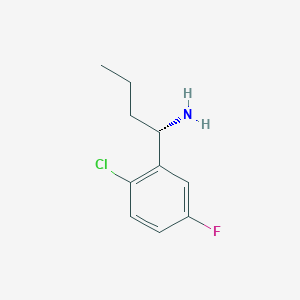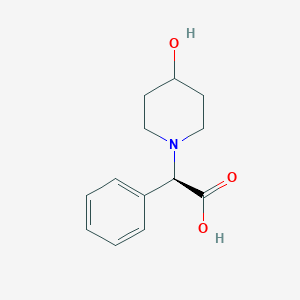![molecular formula C12H19NO B13054269 (1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13054269.png)
(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL: is a chiral compound with significant importance in various fields of chemistry and pharmacology This compound is known for its unique structural features, which include an amino group and a hydroxyl group attached to a chiral carbon center
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as ethanol or methanol to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The use of high-pressure hydrogenation and advanced purification techniques such as chromatography are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: (1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its chiral nature allows for selective interactions with biological targets, making it a useful tool in biochemical studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in polar interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s chiral nature allows for selective binding, enhancing its efficacy and reducing potential side effects.
Comparación Con Compuestos Similares
(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S,2S)-1-Amino-1-[2-(methylpropyl)phenyl]propan-2-OL: A similar compound with a different alkyl group attached to the phenyl ring.
Uniqueness: The uniqueness of (1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL lies in its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows for diverse chemical reactivity and selective biological interactions, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(2-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8(2)10-6-4-5-7-11(10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12+/m0/s1 |
Clave InChI |
WGNUPOFVVAWING-JOYOIKCWSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC=CC=C1C(C)C)N)O |
SMILES canónico |
CC(C)C1=CC=CC=C1C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


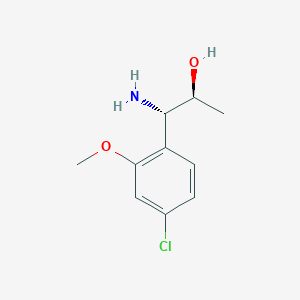
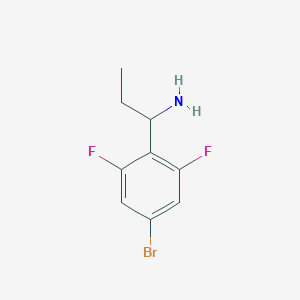
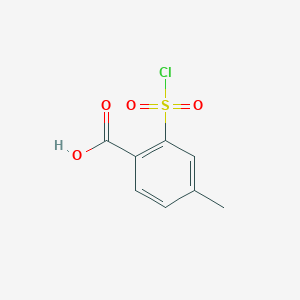
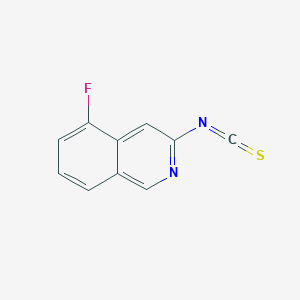
![Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate](/img/structure/B13054202.png)

![N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13054213.png)
